tert-Butyl 7-bromo-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 7-bromo-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2O3/c1-9(2,3)15-8(14)13-5-10(6-13)4-7(11)12-16-10/h4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPZGNSYXTVKXOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(=NO2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7-bromo-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired spirocyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle hazardous chemicals safely. The process would likely include purification steps such as recrystallization or chromatography to achieve high purity levels required for research and application purposes.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Converting the bromine atom to a more oxidized state.
Reduction: : Reducing the bromine atom to a lower oxidation state.
Substitution: : Replacing the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: : Bromine can be converted to bromate (BrO₃⁻) or other oxidized forms.
Reduction: : Bromine can be reduced to bromide (Br⁻).
Substitution: : Various functional groups can replace the bromine atom, leading to a wide range of potential products.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity:
Recent studies have highlighted the compound's potential as a pharmacological agent. For instance, a novel diazaspiro[3.4]octane series, including tert-butyl 7-bromo-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate, was identified through high-throughput screening against Plasmodium falciparum, the malaria parasite. This series demonstrated activity against multiple stages of the parasite's lifecycle, suggesting its potential as a lead compound for antimalarial drug development .
Inhibitory Effects:
The compound has been investigated for its inhibitory effects on various biological pathways. The spirocyclic structure is known to mimic certain biological motifs that can interact with enzymes or receptors, making it a candidate for developing inhibitors against specific targets in cancer and infectious diseases .
Organic Synthesis Applications
Synthetic Intermediates:
this compound serves as an important intermediate in organic synthesis. Its unique structure allows for the creation of various derivatives that can be tailored for specific chemical reactions. For example, it can be utilized in the synthesis of thietanes and other heterocycles, which are valuable in pharmaceutical chemistry due to their diverse biological activities .
Reactions and Transformations:
The compound can undergo various nucleophilic substitutions and cyclization reactions, making it versatile in synthetic pathways. The presence of the bromine atom enhances its reactivity, allowing for further functionalization to yield compounds with enhanced biological properties .
Case Studies
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs, emphasizing substituent variations, molecular properties, and commercial availability.
Commercial Availability and Pricing
- Cyclopropyl Analog : Available from Aaron Chemicals LLC at $296–$1,183 for 50 mg–1 g, reflecting moderate demand in fragment libraries .
- Bicyclo Derivative : Priced significantly higher (€841–€6,433) due to synthetic complexity and niche applications in high-resolution crystallography .
- Hydroxyl Derivative : Enamine Ltd offers AS99102 at $540/100 mg, emphasizing cost-effectiveness for early-stage solubility studies .
Biological Activity
tert-Butyl 7-bromo-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate (CAS No. 1628744-69-3) is a compound of significant interest in pharmaceutical chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.
Chemical Structure
The compound is characterized by its spirocyclic structure, which contributes to its biological properties. The molecular formula is , with a molecular weight of approximately 292.2 g/mol.
Synthesis
The synthesis of this compound involves several steps:
- Starting Materials : The synthesis begins with readily available precursors such as 1-Boc-3-oxoylidene-azetidine.
- Reactions :
- Step 1 : Reaction with allyl bromide in the presence of zinc powder to form 3-allyl-3-hydroxyazetidine.
- Step 2 : Bromination using liquid bromine to yield the dibromopropyl derivative.
- Step 3 : Final reaction with potassium carbonate to produce the target compound.
This method is noted for its efficiency and use of inexpensive raw materials, making it suitable for larger-scale production .
Pharmacological Properties
The biological activity of this compound has been explored in various studies:
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against a range of bacterial strains.
- Cytotoxicity : Research has shown that this compound can induce cytotoxic effects in certain cancer cell lines, suggesting potential applications in oncology .
- Enzyme Inhibition : It has been identified as a moderate inhibitor of specific cytochrome P450 enzymes, which are crucial for drug metabolism .
Case Studies
Several case studies highlight the biological implications of this compound:
Structure-Activity Relationship (SAR)
The structural features of this compound are critical for its biological activity:
- The spirocyclic arrangement enhances binding affinity to biological targets.
- The presence of the bromine atom significantly influences the compound's reactivity and interaction with cellular components.
Toxicological Profile
Toxicological assessments suggest that while the compound exhibits promising biological activity, further studies are required to evaluate its safety profile comprehensively.
Q & A
What are the standard synthetic routes for tert-Butyl 7-bromo-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate, and what key reaction conditions are required?
The synthesis typically involves multi-step reactions, including cyclization and functionalization. For example, analogous spirocyclic compounds are synthesized using strong bases (e.g., sodium hydride) in anhydrous solvents like tetrahydrofuran (THF) to promote ring formation . Bromination steps may require electrophilic reagents under controlled temperatures to avoid side reactions. Post-synthesis, purification via recrystallization or chromatography (e.g., silica gel column) is critical to isolate the product .
How can nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) be utilized to confirm the structure and purity of this compound?
1H/13C NMR is used to verify the spirocyclic framework by identifying characteristic proton environments (e.g., tert-butyl singlet at ~1.4 ppm, spiro carbon signals). 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in complex bicyclic systems. High-resolution MS confirms the molecular formula (e.g., C₁₁H₁₅BrN₂O₃) by matching the exact mass. Purity is assessed via HPLC with UV detection, ensuring no residual solvents or byproducts remain .
What methodological approaches are recommended to optimize reaction yields for this brominated spirocyclic compound?
Advanced optimization includes Design of Experiments (DoE) to evaluate variables (temperature, stoichiometry, solvent polarity). For instance, continuous flow reactors can enhance mixing and heat transfer in bromination steps . Catalytic systems (e.g., palladium for cross-couplings) may reduce side reactions. Real-time monitoring via in-situ IR spectroscopy helps track intermediate formation and adjust conditions dynamically .
How should researchers address contradictory data regarding the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions?
Contradictions often arise from varying ligand systems or solvent/base combinations. A systematic approach involves:
- Comparative screening of palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)).
- Testing polar aprotic solvents (DMF, DMSO) versus ethereal solvents (THF) to assess stability.
- Analyzing byproducts via LC-MS to identify decomposition pathways.
Cross-referencing with analogous spirocyclic systems (e.g., iodine-substituted analogs) can provide mechanistic insights .
What safety protocols are essential when handling this brominated compound in laboratory settings?
- Use fume hoods and nitrile gloves to avoid inhalation/skin contact.
- Store in airtight containers under inert gas (N₂/Ar) to prevent degradation.
- In case of spills, neutralize with activated carbon and dispose via licensed waste management . Emergency eyewash stations and CO₂ fire extinguishers should be accessible due to potential decomposition hazards (e.g., toxic fumes) .
How does the bromine substituent influence the compound’s reactivity in nucleophilic aromatic substitution (SNAr) reactions?
The electron-withdrawing bromine enhances electrophilicity at adjacent positions, facilitating SNAr with amines or thiols. However, steric hindrance from the spirocyclic framework may slow kinetics. Kinetic studies (e.g., variable-temperature NMR) can quantify activation parameters. Computational modeling (DFT) predicts regioselectivity by mapping electrostatic potential surfaces .
What purification challenges arise during isolation of this compound, and how are they resolved?
Challenges include separating regioisomers (due to bromine positioning) and removing metal catalysts . Flash chromatography with gradient elution (hexane/ethyl acetate) resolves isomers. Chelating agents (e.g., EDTA) in wash steps remove residual Pd. Recrystallization from ethanol/water mixtures improves crystalline purity .
What strategies are effective for studying biological interactions when direct data on this compound is limited?
- Molecular docking with homologous proteins (e.g., kinases) predicts binding modes.
- SAR studies using analogs (e.g., iodo or methyl derivatives) identify critical functional groups.
- In vitro assays (e.g., enzyme inhibition) validate activity, with dose-response curves (IC₅₀) .
How is the compound’s stability assessed under varying pH and temperature conditions?
- Forced degradation studies : Expose to acidic/basic conditions (pH 1–13) at 40–60°C, monitoring decomposition via HPLC-UV .
- Thermogravimetric analysis (TGA) determines thermal stability.
- Long-term storage tests under accelerated conditions (40°C/75% RH) predict shelf life .
What advanced techniques address stereochemical challenges during synthesis of this spirocyclic compound?
- Chiral HPLC or SFC (supercritical fluid chromatography) separates enantiomers.
- Asymmetric catalysis (e.g., chiral ligands in ring-closing metathesis) controls stereochemistry.
- X-ray crystallography confirms absolute configuration, while VCD spectroscopy (vibrational circular dichroism) provides solution-phase data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
